

CAS number and molecular structure of dimethylaminoborane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylaminoborane*

Cat. No.: *B1631071*

[Get Quote](#)

A Comprehensive Technical Guide to Dimethylaminoborane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **dimethylaminoborane**, a versatile chemical compound with significant applications in various scientific fields. This document outlines its chemical identity, molecular structure, and key quantitative data, alongside a detailed look into its synthesis and common reactions, making it an essential resource for professionals in research and development.

Chemical Identity and Molecular Structure

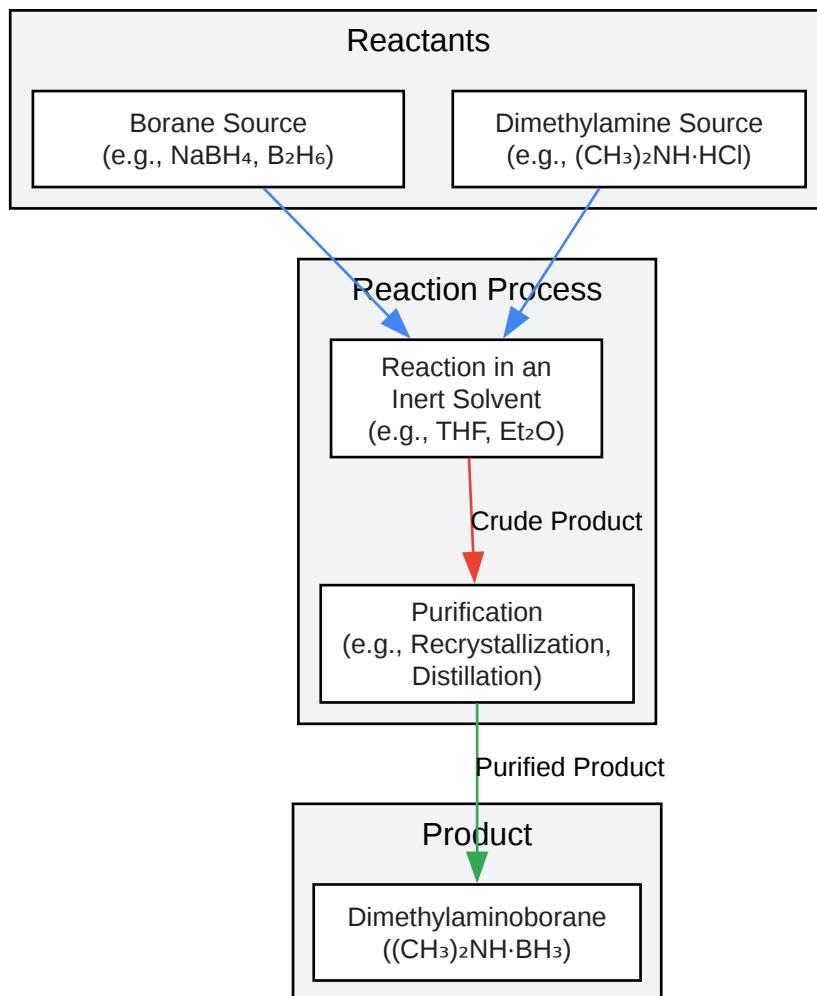
Dimethylaminoborane, also known by its synonyms Borane-dimethylamine complex and DMAB, is an amine borane complex. It is a white crystalline solid that is notable for its stability and utility as a reducing agent.^[1]

CAS Number: 74-94-2^{[1][2][3]}

Molecular Formula: C₂H₁₀BN^{[1][4]}

The molecular structure of **dimethylaminoborane** consists of a dative bond between the nitrogen atom of dimethylamine and the boron atom of borane. This coordination results in a stable complex that is easier to handle than diborane gas.

Physicochemical and Spectroscopic Data


A summary of the key physicochemical and spectroscopic properties of **dimethylaminoborane** is presented in the table below. This data is crucial for its application in experimental settings.

Property	Value	Reference
Molecular Weight	58.92 g/mol	[1] [2]
Melting Point	36 °C (lit.)	[1] [2] [3]
Boiling Point	59-65 °C at 12 mmHg	[1] [2] [5]
Density	0.69 g/cm ³	[1] [2] [5]
Flash Point	110 °F (43.3 °C)	[1] [2] [5]
Water Solubility	125 g/L (20 °C)	[1] [2] [5]
Appearance	White to yellow flakes or granules	[1] [2]
Stability	Stable, but sensitive to water, air, and moisture. Contact with water releases flammable gases.	[1] [2] [3]

Synthesis of Dimethylaminoborane

The synthesis of **dimethylaminoborane** typically involves the reaction of a borane precursor, such as borane-tetrahydrofuran complex or sodium borohydride, with dimethylamine or its hydrochloride salt. The following diagram illustrates a general workflow for its synthesis.

General Synthesis Workflow for Dimethylaminoborane

[Click to download full resolution via product page](#)

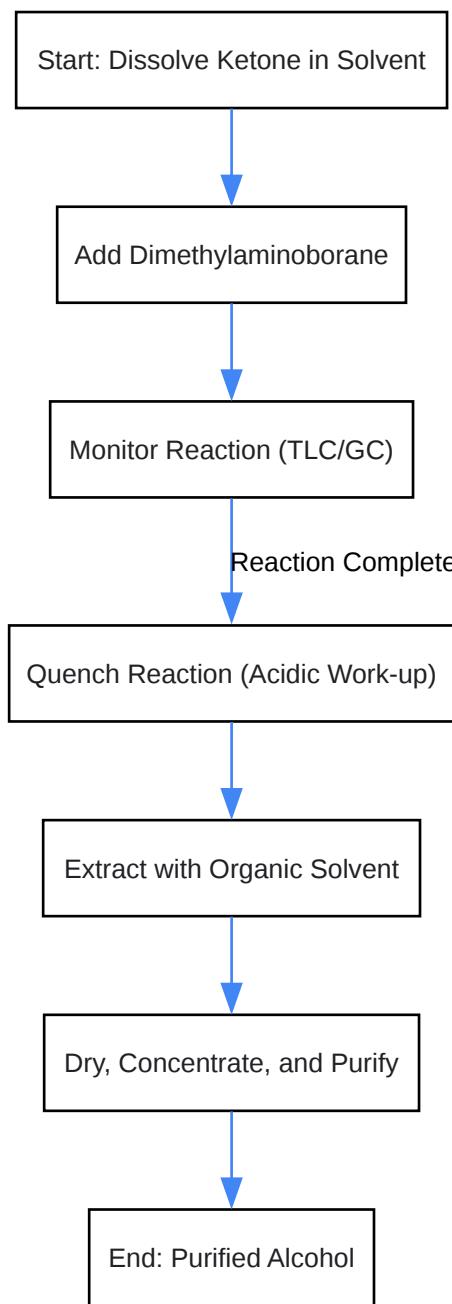
Caption: General Synthesis Workflow for **Dimethylaminoborane**.

Key Applications and Reactions

Dimethylaminoborane is a versatile reagent in organic synthesis, primarily utilized as a reducing agent.^{[3][4]} It offers a milder and more selective alternative to other reducing agents like lithium aluminum hydride.

Reduction of Aldehydes and Ketones

A common application of **dimethylaminoborane** is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction proceeds efficiently under


mild conditions.

Experimental Protocol: General Procedure for the Reduction of a Ketone

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
- Addition of Reducing Agent: Add **dimethylaminoborane** (1.5 to 2 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl).
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The logical relationship of this experimental workflow is depicted in the following diagram.

Experimental Workflow for Ketone Reduction

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Ketone Reduction.

Reductive Amination

Dimethylaminoborane is also employed in reductive amination reactions, a powerful method for forming C-N bonds. In this reaction, a carbonyl compound reacts with an amine in the

presence of DMAB to form a new amine.

Use in Drug Development

In the context of drug development, the selective reducing properties of **dimethylaminoborane** are valuable for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its compatibility with various functional groups allows for its use in late-stage functionalization, a critical aspect of modern drug discovery. The compound is also used in the deposition of metals and alloys, which can have applications in medical device manufacturing.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 74-94-2,Dimethylaminoborane | lookchem [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Dimethylaminoborane | 74-94-2 [chemicalbook.com]
- 4. CAS 74-94-2: Dimethylamine-borane | CymitQuimica [cymitquimica.com]
- 5. Dimethylamine Borane | CAS#:74-94-2 | Chemsoc [chemsoc.com]
- 6. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of dimethylaminoborane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631071#cas-number-and-molecular-structure-of-dimethylaminoborane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com